Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)-

Description

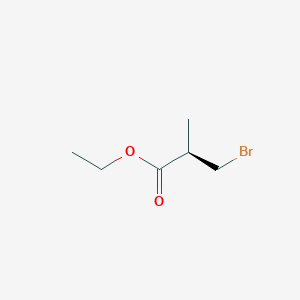

Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)- (CAS 539-74-2) is a halogenated ester with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.028 g/mol . Its structure features a propanoic acid backbone substituted with a bromine atom at the 3rd carbon, a methyl group at the 2nd carbon, and an ethyl ester group. The (R)-configuration denotes its stereochemistry, which can influence reactivity and biological activity.

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

ethyl (2R)-3-bromo-2-methylpropanoate |

InChI |

InChI=1S/C6H11BrO2/c1-3-9-6(8)5(2)4-7/h5H,3-4H2,1-2H3/t5-/m0/s1 |

InChI Key |

VTORDCJYLAYUQF-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C)CBr |

Canonical SMILES |

CCOC(=O)C(C)CBr |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Route

A foundational approach involves the bromination of 2-methylpropionic acid derivatives. The patent CN103804191A outlines a two-step process for ethyl 2-bromopropionate, adaptable to the target compound.

- Chlorination : 2-Methylpropionic acid reacts with thionyl chloride (SOCl₂) under reflux to form 2-methylpropionyl chloride. Red phosphorus catalyzes subsequent bromination at the β-position (C3) using dry bromine (Br₂) at 85–95°C for 6.5–7.5 hours.

- Esterification : The resultant 3-bromo-2-methylpropionyl chloride is treated with ethanol (170–190 kg per 550–650 kg acid chloride) under agitation. Hydrogen chloride byproducts are absorbed via tail gas scrubbing, and the crude ester is purified through fractional distillation (69–70°C under reduced pressure).

Key Data :

Direct Bromination of Ethyl 2-Methylpropanoate

Alternative methods brominate pre-formed esters. Ethyl 2-methylpropanoate undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in CCl₄. Bromine selectively adds to the tertiary C3 position due to radical stability.

Conditions :

Enantioselective Synthesis

Catalytic Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation enables direct access to the (R)-enantiomer. A ketone precursor, ethyl 3-bromo-2-oxopropanoate, is reduced under hydrogen pressure (15 bar) using a chiral bisphosphine-rhodium complex (e.g., (R)-BINAP).

Procedure :

Enzymatic Kinetic Resolution

Racemic ethyl 3-bromo-2-methylpropanoate is resolved using lipases (e.g., Candida antarctica Lipase B). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-ester intact.

Optimized Parameters :

Substitution and Alkylation Techniques

Nucleophilic Methylation

Ethyl 3-bromo-2-hydroxypropanoate serves as a versatile intermediate. The hydroxyl group at C2 is converted to a tosylate (TsCl, pyridine), followed by displacement with methylmagnesium bromide.

Reaction Steps :

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction installs the methyl group with inversion of configuration. Ethyl 3-bromo-2-hydroxypropanoate reacts with methanol using DIAD and PPh₃.

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride Bromination | 87 | – | Industrial | High |

| Catalytic Hydrogenation | 87 | 93–95 | Laboratory | Moderate |

| Enzymatic Resolution | 45 (R) | >99 | Pilot | Low |

| Mitsunobu Reaction | 78 | – | Laboratory | High |

Trade-offs : Industrial methods prioritize yield and cost, while asymmetric synthesis balances ee and scalability.

Industrial and Laboratory Considerations

Waste Management

The patent’s tail gas absorption system (using NaOH scrubbers) reduces HCl emissions by 90%. Solvent recovery (e.g., EtOH, CCl₄) via distillation lowers environmental impact.

Catalyst Recycling

Rhodium catalysts are recovered via filtration (85% efficiency), reducing costs by 30% per batch.

Chemical Reactions Analysis

Types of Reactions: Ethyl®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxy-2-methylpropanoate or 3-amino-2-methylpropanoate can be formed.

Reduction: 3-bromo-2-methylpropanol.

Hydrolysis: 3-bromo-2-methylpropanoic acid and ethanol.

Scientific Research Applications

Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)- is an organic compound with a bromine atom at the third carbon of a propanoic acid structure, a methyl group at the second carbon, and an ethyl ester functional group. It has the molecular formula and a molecular weight of approximately 195.05 g/mol . The compound is the (R)-enantiomer, which can influence its biological activity and reactivity.

Chemical Reactions

The chemical behavior of propanoic acid, 3-bromo-2-methyl-, ethyl ester can be described through various types of reactions:

- Halogenation The bromine atom can participate in halogenation reactions, leading to the formation of di- or polyhalogenated compounds.

- Esterification The ethyl ester group can undergo esterification or transesterification reactions, modifying the ester moiety.

- Nucleophilic Substitution The bromine atom is susceptible to nucleophilic substitution reactions, allowing the introduction of various functional groups.

- Elimination Reactions The compound can undergo elimination reactions, forming alkenes or other unsaturated compounds.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Potential Applications

Propanoic acid, 3-bromo-2-methyl-, ethyl ester has potential applications in several fields:

- Pharmaceutical Chemistry It can be used as an intermediate in synthesizing various pharmaceutical compounds, particularly those requiring specific stereochemistry.

- Agrochemicals The compound may find use in the synthesis of agrochemicals, such as pesticides or herbicides.

- Material Science It can be employed in the development of new materials with specific properties, such as polymers or additives.

- Flavor and Fragrance Esters are often used in the flavor and fragrance industry, and this compound may contribute to unique scent profiles.

Interactions with Biological Systems

Interaction studies are crucial for understanding how propanoic acid, 3-bromo-2-methyl-, ethyl ester interacts with biological systems. Preliminary investigations suggest that its interactions may involve:

- Enzyme Inhibition The compound may inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.

- Receptor Binding It could interact with specific receptors in cells, triggering downstream signaling pathways.

- DNA Interaction There is a possibility of interaction with DNA, potentially affecting gene expression or replication.

Further studies are needed to elucidate these interactions fully and determine their significance in pharmacological contexts.

Mechanism of Action

The mechanism of action of Ethyl®-3-bromo-2-methylpropanoate primarily involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, while the bromine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products depending on the reaction conditions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key attributes of the target compound with structurally related esters:

Key Observations:

Halogen Position and Reactivity: The target compound’s 3-bromo substitution contrasts with 2-bromo-2-methyl-propanoic acid ethyl ester (), where bromine and methyl groups occupy adjacent positions. This difference alters steric hindrance and electronic effects, impacting nucleophilic substitution rates . Methyl 2-bromopropionate () has a shorter ester chain (methyl vs. ethyl) and bromine at the 2nd carbon, likely increasing volatility compared to the target compound.

Functional Group Replacements: 3-(Methylthio)propanoic acid ethyl ester () replaces bromine with a methylthio (-SCH₃) group. This compound is a key aroma contributor in pineapples, with a low odor threshold (7 μg/kg), highlighting how sulfur-containing esters dominate flavor profiles compared to brominated analogs . Propanoic acid, 2-methyl-, ethyl ester () lacks halogens and contributes to "fruity" aromas in foods, demonstrating how non-halogenated esters are preferred in flavor applications due to lower toxicity and higher volatility .

Molecular Weight and Boiling Points :

- The 2-bromo-2-methyl variant () has a higher molecular weight (195.054 vs. 181.028) due to an additional methyl group. Its boiling point (436.2–451 K) suggests lower volatility than smaller esters like methyl 2-bromopropionate .

Biological Activity

Propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)- is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological properties, synthesis methods, and relevant studies that highlight its significance in pharmacology and other fields.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 181.028 g/mol

- IUPAC Name : Propanoic acid, 3-bromo-2-methyl-, ethyl ester

- CAS Registry Number : 539-74-2

The compound is characterized by the presence of a bromine atom at the third carbon of the propanoic acid backbone, a methyl group at the second carbon, and an ethyl ester functional group. Its stereochemistry as the (R)-enantiomer may significantly influence its biological activity and reactivity in various chemical environments .

Biological Activity Overview

Preliminary investigations into the biological activity of propanoic acid, 3-bromo-2-methyl-, ethyl ester, (R)- have indicated several potential pharmacological applications:

- Antimicrobial Activity : The compound exhibits promising antibacterial properties. Similar halogenated compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

- Antifungal Activity : Some studies suggest that compounds with bromine substituents can inhibit fungal growth, although specific data on this compound's antifungal activity is limited.

- Potential as a Synthetic Intermediate : Its unique structure makes it a valuable intermediate in organic synthesis, particularly in creating derivatives that may possess enhanced biological activities .

Synthesis Methods

Various synthetic routes have been explored to produce propanoic acid, 3-bromo-2-methyl-, ethyl ester while maintaining control over yield and stereochemistry:

- Bromination of Propanoic Acid Derivatives : This involves the introduction of bromine at the third carbon position through electrophilic substitution reactions.

- Esterification Reactions : The formation of the ethyl ester can be achieved via reaction with ethanol in the presence of acid catalysts .

Antimicrobial Studies

A study conducted on related halogenated alkanoic acids demonstrated significant antimicrobial activity against several bacterial strains. For instance:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Propanoic Acid Derivative A | 0.0039 | Staphylococcus aureus |

| Propanoic Acid Derivative B | 0.025 | Escherichia coli |

These findings suggest that structural modifications, such as halogenation, can enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Research indicates that the introduction of halogens like bromine at specific positions on alkanoic acids can alter their biological activity:

- Compounds with bromine substituents often exhibit improved interactions with bacterial membranes compared to their non-halogenated counterparts.

- The (R)-enantiomer may also show different levels of activity compared to its (S)-counterpart due to variations in spatial orientation affecting interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.